molecular formula C16H17ClN2O4S B2380896 1-(3-chlorobenzyl)-5-(morpholinosulfonyl)pyridin-2(1H)-one CAS No. 1251676-25-1

1-(3-chlorobenzyl)-5-(morpholinosulfonyl)pyridin-2(1H)-one

Cat. No. B2380896
CAS RN: 1251676-25-1
M. Wt: 368.83
InChI Key: AYEZHIQRAIOROS-UHFFFAOYSA-N
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Description

1-(3-chlorobenzyl)-5-(morpholinosulfonyl)pyridin-2(1H)-one, also known as Sunitinib, is a small molecule drug used in cancer treatment. It was first approved by the US Food and Drug Administration (FDA) in 2006 for the treatment of gastrointestinal stromal tumors (GISTs) and advanced renal cell carcinoma (RCC). Sunitinib is a tyrosine kinase inhibitor that targets multiple receptor tyrosine kinases (RTKs) involved in tumor growth, angiogenesis, and metastasis.

Scientific Research Applications

Chemical Synthesis and Reactivity

Pyridine derivatives, including those similar to "1-(3-chlorobenzyl)-5-(morpholinosulfonyl)pyridin-2(1H)-one," are often explored for their unique reactivity and potential in synthesizing complex organic molecules. For example, the synthesis of dihydropyrindines and tetrahydroquinolines showcases the utility of pyridine cores in pharmaceutical chemistry and as ligands in supramolecular coordination chemistry, underscoring their versatility as building blocks in natural products synthesis (Yehia, Polborn, & Müller, 2002).

Potential Biological Activities

Research on pyridine derivatives also includes the evaluation of their biological activities, such as insecticidal properties. For instance, certain pyridine derivatives have shown significant insecticidal activity against specific pests, indicating the potential of pyridine cores in developing new pesticides and insecticides (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Coordination Chemistry and Material Science

Pyridine derivatives find applications in coordination chemistry, where they can form complexes with metals. These complexes are of interest in material science for their potential use in catalysis, as well as in electronic and photonic devices. The study of such complexes can reveal insights into the electronic structures and reactivity patterns of pyridine-based ligands (Amirnasr, Schenk, Gorji, & Vafazadeh, 2001).

Analytical Chemistry

In analytical chemistry, pyridine and its derivatives are employed in the derivatization of compounds for analysis. For example, they have been used in methods for determining aliphatic amines in water, showcasing their utility in environmental monitoring and analysis (Sacher, Lenz, & Brauch, 1997).

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-5-morpholin-4-ylsulfonylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S/c17-14-3-1-2-13(10-14)11-18-12-15(4-5-16(18)20)24(21,22)19-6-8-23-9-7-19/h1-5,10,12H,6-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYEZHIQRAIOROS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorobenzyl)-5-(morpholinosulfonyl)pyridin-2(1H)-one

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